3-[4-(2-Methoxyethyl)phenoxy]propanoic acid
Overview
Description
“3-[4-(2-Methoxyethyl)phenoxy]propanoic acid” is an organic compound with the empirical formula C12H16O5 . It is also known as “2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid” and has a molecular weight of 240.25 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC(C(O)=O)COC1=CC=C(CCOC)C=C1
. This indicates that the molecule consists of a propanoic acid group attached to a methoxyethyl phenol group. Physical and Chemical Properties Analysis
“this compound” is a non-combustible solid . It has a flash point that is not applicable, indicating that it does not ignite easily . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications
Enhancing Reactivity in Material Science : Phloretic acid, closely related to 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid, has been used as a renewable building block to enhance the reactivity of molecules towards benzoxazine ring formation. This application is significant in material science, especially in developing sustainable alternatives to phenol for imparting specific properties of benzoxazine to aliphatic molecules or macromolecules (Acerina Trejo-Machin et al., 2017).
Chemical Synthesis : In the realm of chemical synthesis, asymmetric synthesis of derivatives of this compound has been described. This includes the determination of the absolute configurations of diastereoisomers, which is vital for studying polymorphic controlled metabolic processes (H. Shetty & W. L. Nelson, 1988).
Discovery of New Phenolic Compounds : New phenolic compounds related to this compound have been isolated from natural sources like Eucommia ulmoides Oliv. These compounds have been studied for their anti-inflammatory activities, enriching the chemical knowledge of natural compounds and providing a basis for further research in pharmacology (Xiaolei Ren et al., 2021).
Electrochemical Applications : Electrochemical hydrogenation of derivatives of this compound has been successfully used for double bond hydrogenation. This process is crucial for the synthesis of the corresponding propanoic acids and has various applications in organic chemistry (L. Korotaeva et al., 2011).
Pharmaceutical Research : In pharmaceutical research, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a compound related to this compound, has been identified as a potential cancer chemopreventive agent. Its semisynthetic derivatives have been studied for their effects on cancer prevention and growth (M. Curini et al., 2006).
Agricultural Chemistry : In agricultural chemistry, the sorption of phenoxy herbicides, including compounds similar to this compound, to soil and minerals has been extensively studied. This research is crucial for understanding the environmental fate and impact of these herbicides (D. Werner et al., 2012).
Properties
IUPAC Name |
3-[4-(2-methoxyethyl)phenoxy]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-15-8-6-10-2-4-11(5-3-10)16-9-7-12(13)14/h2-5H,6-9H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSJOZWGZREREU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.